molecular formula C18H16N4O3S B2749085 methyl 5-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 852143-30-7

methyl 5-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B2749085
CAS No.: 852143-30-7
M. Wt: 368.41
InChI Key: GYEPNOBNSQIHQL-UHFFFAOYSA-N
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Description

Methyl 5-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5 and a methyl group at position 2. A sulfanyl-methyl-furan-2-carboxylate moiety is attached via the triazole’s sulfur atom. This structure combines pharmacophoric elements from indole (known for neurotransmitter and antitumor activity) and 1,2,4-triazole (associated with antimicrobial and anticonvulsant properties) . The furan carboxylate ester enhances solubility and bioavailability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

methyl 5-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-22-16(13-9-19-14-6-4-3-5-12(13)14)20-21-18(22)26-10-11-7-8-15(25-11)17(23)24-2/h3-9,19H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEPNOBNSQIHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(O2)C(=O)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The triazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles . The final step involves the esterification of the furan carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[[(5Z)-5-indol-3-ylidene-4-methyl-1H-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of methyl 5-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The triazole ring can also interact with biological molecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Biological Activities Synthesis Method Reference ID
Target Compound 1,2,4-Triazole-Indole-Furan 4-Methyl, 5-Indolyl, S-CH₂-Furan-COOCH₃ ~429.5 Antitumor, Antimicrobial (hypothesized) Condensation of triazole precursors with aldehydes
2-[4-Benzyl-5-(2-Furyl)-4H-1,2,4-Triazol-3-ylsulfanyl]Acetamide 1,2,4-Triazole 4-Benzyl, 5-Furyl, S-CH₂-CONH₂ 356.4 Antifungal, Herbicidal Multi-step substitution reactions
Methyl 5-[[3-(4-Chlorophenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanylmethyl]Furan-2-Carboxylate Pyrimidoindole-Furan 4-Cl-Ph, 4-Oxo, S-CH₂-Furan-COOCH₃ 465.1 Kinase Inhibition (predicted) Cyclocondensation of indole with pyrimidine
4-(1H-Indol-3-yl)-5-(4-Methoxyphenyl)Furan-2(5H)-One Furanone-Indole 4-MeO-Ph, 5-Indolyl 319.3 Synthetic intermediate Multicomponent reaction (Meldrum’s acid)

Key Observations:

Triazole derivatives generally show broader antimicrobial profiles .

Substituent Effects: The methyl ester in the target compound improves lipophilicity compared to acetamide derivatives (e.g., ), enhancing membrane permeability.

Synthetic Routes: The target compound’s synthesis likely parallels methods for triazolones, involving condensation of amino-triazoles with aldehydes in acetic acid , whereas pyrimidoindole derivatives require cyclocondensation .

Spectral and Computational Comparisons

  • NMR Data : The target compound’s $ ^1H $-NMR would show indole NH (~10–12 ppm), triazole CH (~8 ppm), and furan protons (~6–7 ppm), consistent with triazolone derivatives analyzed via DFT/GIAO methods .
  • Crystallography : Similar triazole-furan structures (e.g., ) exhibit planar triazole rings with dihedral angles <10° relative to indole, suggesting π-stacking interactions. SHELX software (widely used for refinement ) would resolve such features.

Biological Activity

Methyl 5-({[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound's structure is characterized by the presence of an indole ring, a triazole moiety, and a furan carboxylate. The molecular formula is C14H14N4O2SC_{14}H_{14}N_4O_2S with a molecular weight of approximately 302.35 g/mol. The combination of these functional groups suggests diverse biological interactions.

Anticancer Activity

Research indicates that compounds containing indole and triazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Case Study:
In one study, related triazole compounds demonstrated IC50 values ranging from 10 µM to 30 µM against human cancer cell lines such as HeLa and A549. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways (e.g., PI3K/Akt pathway) .

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BA54920Cell cycle arrest
Methyl 5...HeLaTBDTBD

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In vitro studies reported that related triazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 125 µg/mL against Staphylococcus aureus and Escherichia coli. The antimicrobial activity was linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus125Bactericidal
Escherichia coli250Bacteriostatic

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Interaction with Enzymes: The triazole moiety may inhibit enzymes critical for cellular processes in both cancerous cells and bacteria.
  • DNA Interaction: Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides under reflux in ethanol or DMF, as seen in analogous triazole derivatives .
  • Step 2: Sulfanyl-methylation of the furan carboxylate moiety using a thiourea intermediate, requiring controlled temperature (60–80°C) and catalysts like triethylamine to minimize by-products .
  • Critical Parameters:
    • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
    • Catalysts: Triethylamine improves sulfhydryl group reactivity .
    • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. How can researchers characterize the compound’s structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm indole NH (δ 10–12 ppm), triazole CH3 (δ 2.5–3.0 ppm), and furan protons (δ 6.5–7.5 ppm) .
    • ¹³C NMR: Validate carbonyl (C=O, δ 165–170 ppm) and triazole ring carbons .
  • High-Resolution Mass Spectrometry (HRMS): Ensure molecular ion peak matches theoretical mass (e.g., [M+H]⁺ calculated for C₂₀H₁₇N₄O₃S: 393.10) .
  • HPLC: Monitor purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodological Answer:

  • Antimicrobial Screening:
    • Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined via broth microdilution .
  • Anticancer Activity:
    • MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC₅₀ values, comparing to cisplatin as a positive control .
  • Enzyme Inhibition:
    • Test against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) using spectrophotometric methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • Modification Sites:

    • Indole Ring: Substitute with electron-withdrawing groups (e.g., -NO₂) to enhance antimicrobial activity .
    • Triazole Core: Replace methyl with bulkier groups (e.g., benzyl) to improve lipophilicity and blood-brain barrier penetration .
  • Key Findings from Analogs:

    Modification Biological Impact Reference
    Furan → ThiopheneIncreased anticancer potency (IC₅₀ ↓ 20%)
    Methyl → Ethyl (Triazole)Reduced cytotoxicity in normal cells

Q. What computational methods predict binding modes and pharmacokinetics?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate interactions with COX-2 (PDB ID: 5KIR) to identify hydrogen bonds with Arg120 and hydrophobic contacts .
  • ADMET Prediction (SwissADME):
    • Lipophilicity (LogP): ~3.2 (optimal for oral bioavailability) .
    • BBB Permeability: Low (due to polar furan carboxylate) .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Variable Factors:
    • Cell Line Heterogeneity: Use standardized cell lines (e.g., ATCC-certified) and replicate assays ≥3 times .
    • Solubility Issues: Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid false negatives .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies improve compound stability under physiological conditions?

Methodological Answer:

  • pH Stability Testing:
    • Incubate in buffers (pH 1–10) at 37°C for 24h; analyze degradation via HPLC .
  • Prodrug Design:
    • Esterify the carboxylate group to enhance plasma stability (e.g., ethyl ester derivatives) .
  • Lyophilization: Formulate as a lyophilized powder for long-term storage .

Q. How to evaluate synergistic effects with existing therapeutics?

Methodological Answer:

  • Combination Index (CI) Method:
    • Use CompuSyn software to determine synergism (CI < 1) with doxorubicin or fluconazole .
  • Mechanistic Studies:
    • RNA-seq to identify pathways upregulated in combination therapy (e.g., apoptosis genes) .

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